Enhanced Anti-Noroviral Activity via 4,6-Difluoro Substitution
The 4,6-difluoro substitution on the benzothiazole ring significantly enhances antiviral potency. A derivative containing the 4,6-difluoro-benzothiazole moiety (compound 3j) demonstrated a 50% effective concentration (EC50) of 5.6 µM against norovirus. This represents a 4.3-fold improvement in potency compared to a 3,5-dibromo-thiophene analog (compound 2j, EC50 = 24 µM) and a 6.6-fold improvement over the parent carboxamide scaffold (compound 1, EC50 = 37 µM) [1].
| Evidence Dimension | Anti-norovirus activity (EC50) |
|---|---|
| Target Compound Data | 5.6 µM (4,6-di-fluoro-benzothiazole derivative 3j) |
| Comparator Or Baseline | Compound 1 (unsubstituted heterocyclic carboxamide): EC50 = 37 µM; Compound 2j (3,5-di-bromo-thiophene analog): EC50 = 24 µM |
| Quantified Difference | 6.6-fold and 4.3-fold improvement in potency, respectively |
| Conditions | Cytopathic effect reduction assay in a murine norovirus (MNV) cell culture model |
Why This Matters
This data provides class-level evidence that the 4,6-difluoro motif on a benzothiazole scaffold is a key driver of enhanced antiviral activity, making this compound a preferred scaffold over non-fluorinated or alternatively halogenated analogs for antiviral research programs.
- [1] Takashima, Y., et al. (2016). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin, 64(5), 465-475. View Source
